molecular formula C19H30N2O B011919 N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide CAS No. 19893-59-5

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide

Cat. No.: B011919
CAS No.: 19893-59-5
M. Wt: 302.5 g/mol
InChI Key: KZNIIERPCVMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylbenzyl group attached to the nitrogen atom of the acetamide moiety, along with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide typically involves the following steps:

    Formation of the Cyclohexylbenzyl Intermediate: The initial step involves the reaction of cyclohexylbenzyl chloride with an appropriate amine to form the cyclohexylbenzyl intermediate.

    Acylation Reaction: The cyclohexylbenzyl intermediate is then subjected to an acylation reaction with diethylaminoacetyl chloride to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide can be compared with other similar compounds, such as:

    N-(alpha-Cyclohexylbenzyl)-2-(dimethylamino)acetamide: Differing by the presence of dimethylamino instead of diethylamino group.

    N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)propionamide: Differing by the presence of a propionamide moiety instead of acetamide.

Uniqueness:

    Structural Features: The presence of both cyclohexylbenzyl and diethylamino groups makes it unique.

    Reactivity: The compound’s reactivity profile may differ from similar compounds due to its specific functional groups.

Properties

IUPAC Name

N-[cyclohexyl(phenyl)methyl]-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5,7-8,11-12,17,19H,3-4,6,9-10,13-15H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIIERPCVMLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC(C1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941760
Record name N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19893-59-5
Record name Acetamide, N-(alpha-cyclohexylbenzyl)-2-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.